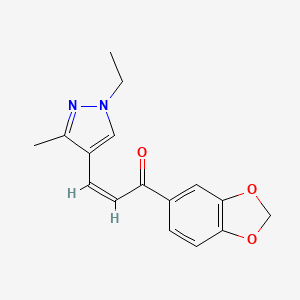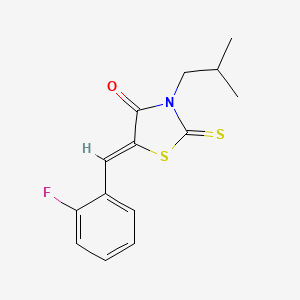
5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as FBIMT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Wirkmechanismus
The exact mechanism of action of 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of NF-κB and MAPKs, leading to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. In addition, 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and lipid peroxidation, which are associated with many chronic diseases, including cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. However, there are also some limitations to using 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments. For example, 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One potential area of investigation is the development of novel formulations of 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one that improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, which could provide insight into its mechanism of action. Additionally, further studies are needed to investigate the potential of 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and diabetes. Finally, more research is needed to investigate the safety and toxicity of 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in vivo, which is essential for the development of any potential therapeutic applications.
Conclusion:
In conclusion, 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and anticancer effects and has been shown to modulate various signaling pathways involved in these processes. 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, but there are also some limitations to using it in vivo. Future research on 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one should focus on developing novel formulations, identifying molecular targets, investigating its therapeutic potential, and assessing its safety and toxicity.
Wissenschaftliche Forschungsanwendungen
5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer effects. Inflammation is a common underlying factor in many chronic diseases, including cancer, cardiovascular disease, and diabetes. 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2, an enzyme involved in the inflammatory response. These findings suggest that 5-(2-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one may have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS2/c1-9(2)8-16-13(17)12(19-14(16)18)7-10-5-3-4-6-11(10)15/h3-7,9H,8H2,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOCGDXDFNURDZ-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-fluorobenzylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-6,6-dimethyl-4-(propylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4649423.png)
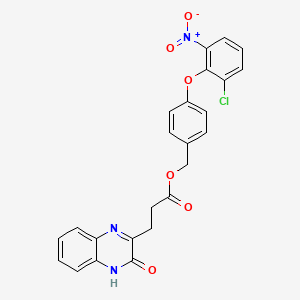
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4649451.png)
![2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4649456.png)
![5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4649462.png)
![diethyl 3-methyl-5-{[3-(3-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4649472.png)
![2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4649479.png)
![5-{[(2,6-dichlorobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4649485.png)
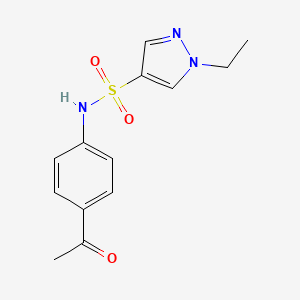
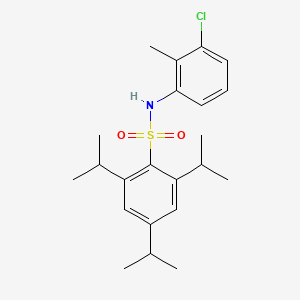
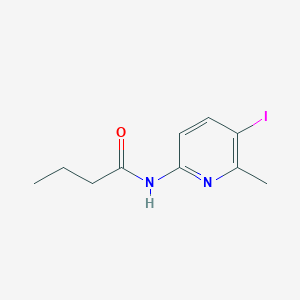
![3,4-dichloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B4649529.png)
![3-methyl-5-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649534.png)
